molecular formula C22H18N2O2 B2559401 1-[(N-benzylanilino)methyl]indole-2,3-dione CAS No. 58979-57-0

1-[(N-benzylanilino)methyl]indole-2,3-dione

Cat. No. B2559401
CAS RN: 58979-57-0
M. Wt: 342.398
InChI Key: MQLIXMZABNHDCJ-UHFFFAOYSA-N
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Description

1-[(N-benzylanilino)methyl]indole-2,3-dione, also known as Compound 1, is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.398. It is a derivative of indole-2,3-dione .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes 1-[(N-benzylanilino)methyl]indole-2,3-dione, can be achieved through a one-pot, three-component protocol. This process is based on a Fischer indolisation–indole N-alkylation sequence . The procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .


Molecular Structure Analysis

The molecular structure of 1-[(N-benzylanilino)methyl]indole-2,3-dione is complex, with a large number of atoms and bonds. The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives, including 1-[(N-benzylanilino)methyl]indole-2,3-dione, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, which is currently used clinically to treat Alzheimer’s disease (AD). Inhibition of AChE is a recognized strategy for symptomatic improvement in AD, as it increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission .

Anticancer Activity

Some derivatives of this compound have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. For instance, certain derivatives exhibited IC50 values in the range of 0.65–7.17 µM, indicating their potential as anticancer agents. One derivative, in particular, was found to be more potent than adriamycin, a known chemotherapy medication .

Antioxidant Properties

While most compounds in this category displayed weak scavenging activity in DPPH free radical-scavenging assays, the exploration of antioxidant properties remains a significant area of research. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to chronic diseases .

Synthesis of Alkaloid Derivatives

Indole derivatives, such as “1-((benzyl(phenyl)amino)methyl)indoline-2,3-dione,” are prevalent moieties in selected alkaloids. These compounds play a vital role in cell biology and are important in the synthesis of biologically active compounds for treating various disorders .

Biological Potential in HIV Treatment

Indole derivatives have been reported in the literature for their potential use in treating HIV. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their anti-HIV-1 activity .

Neuroprotective Effects

The neuroprotective effects of indole derivatives are being studied as a means to combat neurodegenerative diseases. By protecting neurons from damage, these compounds could potentially slow the progression of diseases like Parkinson’s and Huntington’s .

properties

IUPAC Name

1-[(N-benzylanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-21-19-13-7-8-14-20(19)24(22(21)26)16-23(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIXMZABNHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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